Sildenafil HCl
Descripción general
Descripción
Sildenafil HCl is a useful research compound. Its molecular formula is C22H31ClN6O4S and its molecular weight is 511 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Sildenafil HCl, commonly known as Viagra, is a selective inhibitor of phosphodiesterase type 5 (PDE5) and is primarily used to treat erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). This article explores its biological activity, including mechanisms of action, pharmacokinetics, efficacy in clinical studies, and potential side effects.
Sildenafil functions by inhibiting PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By preventing cGMP breakdown, sildenafil enhances the effects of nitric oxide (NO), leading to increased cGMP levels in smooth muscle cells. This results in relaxation of vascular smooth muscle and increased blood flow to the penis, facilitating erection during sexual stimulation .
Pharmacokinetics
- Absorption : Sildenafil is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 30 to 120 minutes post-dose.
- Half-life : The elimination half-life is about 4 hours, allowing for once-daily dosing in many cases.
- Metabolism : It is primarily metabolized in the liver by cytochrome P450 enzymes, with the major metabolite being N-desmethylsildenafil, which retains some PDE5 inhibitory activity .
Clinical Efficacy
Numerous clinical trials have demonstrated sildenafil's efficacy in treating ED. A meta-analysis of randomized controlled trials reported that sildenafil significantly improves erectile function compared to placebo. The following table summarizes key findings from various studies:
Dosing (mg) | Number of Trials | Sildenafil Success (%) | Placebo Success (%) | Relative Benefit (95% CI) | NNT (95% CI) |
---|---|---|---|---|---|
25 | 3 | 39 | 16 | 2.6 (2.0 to 3.3) | 4.4 (3.4 to 6.2) |
50 | 5 | 53 | 17 | 3.3 (2.7 to 4.0) | 2.8 (2.4 to 3.3) |
100 | 5 | 54 | 17 | 3.3 (2.7 to 4.1) | 2.7 (2.4 to 3.2) |
Dose Optimized | 3 | 60 | 19 | 3.2 (2.6 to 4.0) | 2.4 (2.1 to 2.9) |
These results indicate that higher doses correlate with improved success rates in achieving erections .
Case Studies
- Post-Prostatectomy Patients : A study involving men after bilateral nerve-sparing radical prostatectomy showed a response rate of approximately 76% when treated with sildenafil, highlighting its effectiveness in patients with erectile dysfunction secondary to surgical procedures .
- Patients with Comorbid Conditions : Research has shown that sildenafil is effective even among patients with cardiovascular conditions or those on multiple antihypertensive medications, demonstrating its broad applicability across different patient populations .
Safety and Side Effects
Sildenafil is generally well-tolerated; however, some users report side effects such as headaches, flushing, dyspepsia, and visual disturbances. The incidence of adverse events is higher in patients taking sildenafil compared to placebo but remains manageable:
Propiedades
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S.ClH/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUVUKKQXAXKHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.